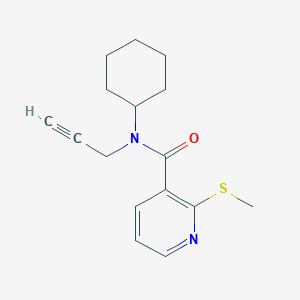
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide, also known as CMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CMSP is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer cell growth.
Biochemische Und Physiologische Effekte
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration, and to reduce the expression of various genes that are involved in cancer cell growth and inflammation. In animal models, N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been shown to reduce tumor growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize, and can be obtained in sufficient quantities for use in experiments. However, one limitation of using N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is that it may have off-target effects, meaning that it may affect other pathways or processes in addition to its intended target. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective analogs of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide that can be used in cancer therapy. Another area of interest is the investigation of the potential use of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide in combination with other drugs or therapies. Additionally, more research is needed to understand the long-term effects of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide and its potential toxicity.
Synthesemethoden
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 3-cyanopyridine with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with propargyl bromide and methyl thiolate. Alternatively, N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide can be synthesized by the reaction of 3-cyanopyridine with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with propargyl bromide and methyl mercaptan.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory properties, and studies have demonstrated its ability to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-12-18(13-8-5-4-6-9-13)16(19)14-10-7-11-17-15(14)20-2/h1,7,10-11,13H,4-6,8-9,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADTVNKJAWAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CC#C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

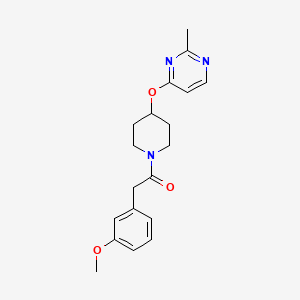

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)
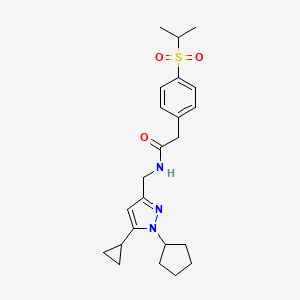
![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)
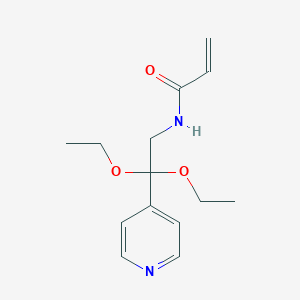
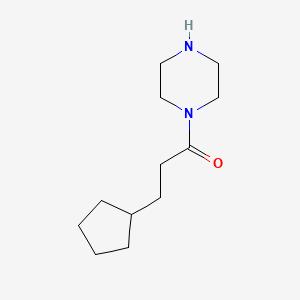
![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)
![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)
![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)